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Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496 Get Quote

CRITICAL ALERT: Compound Verification Before proceeding, ensure you are working with the

correct compound. In electrophysiology, "CGP" compounds are ubiquitous, leading to frequent

confusion.

CGP 35949 (Target of this Guide): A potent, selective antagonist of the Cysteinyl Leukotriene

Receptor 1 (CysLT1). Used to study inflammatory modulation of ion channels, asthma

pathophysiology, and neuro-immune interactions.

CGP 35348 (Common Confusion): A selective GABA-B receptor antagonist.[1][2][3] If your

goal is to block GABAergic inhibition, STOP. You have the wrong protocol.

CGP 55845 (Common Confusion): A potent GABA-B receptor antagonist.[4]

Compound Profile: CGP 35949[5][6][7][8][9]

Mechanism: Competitive antagonism of Leukotriene D4 (LTD4) at the CysLT1 receptor.

Chemical Name: N-[3-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-6-

methylphenyl]-1H-tetrazole-5-carboxamide.

CAS Number: 111130-13-3.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1668496?utm_src=pdf-interest
https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2176979/
https://journals.physiology.org/doi/full/10.1152/jn.00243.2020
https://www.jneurosci.org/content/19/11/4609
https://journals.physiology.org/doi/full/10.1152/jn.1999.82.3.1438?doi=10.1152/jn.1999.82.3.1438
https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://www.targetmol.com/compound/gemilukast
https://repositorio.ulisboa.pt/server/api/core/bitstreams/5600db58-45c8-4a7b-b240-2e27e1238c0e/content
https://www.benchchem.com/product/B1668496
https://www.medchemexpress.com/Targets/Leukotriene%20Receptor/ltd4.html
https://www.biorxiv.org/content/10.1101/2022.06.23.497377v2.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physiochemical Nature: Hydrophobic anion (often supplied as a sodium salt, but solubility

remains poor in pure water).

Part 2: Solubility & Solution Preparation
Scientific Rationale (E-E-A-T): CGP 35949 is lipophilic. Direct addition to aqueous Artificial

Cerebrospinal Fluid (ACSF) will result in precipitation, inconsistent delivery, and "silent"

experimental failure (where the drug never reaches the receptor). The following "Solvent

Cushion" method ensures stable dispersion.

Stock Solution Preparation (10 mM)
Parameter Specification Notes

Solvent 100% DMSO (Anhydrous)
Water causes immediate

clouding.

Target Conc. 10 mM
Allows 1:1000 dilution for

working conc.

Storage -20°C in aliquots
Avoid freeze-thaw cycles. Light

sensitive.

Stability ~1 Month at -20°C
Check for precipitation upon

thawing.

Protocol:

Weigh 5 mg of CGP 35949.

Calculate DMSO volume:

.

MW of CGP 35949 (Free Acid) ≈ 572.0 g/mol .

MW of CGP 35949 (Sodium Salt) ≈ 594.0 g/mol . (Check your vial label).

Example (Free Acid):
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. Dissolve in 874 µL DMSO for 10 mM.

Vortex vigorously for 60 seconds. If particles persist, sonicate for 5-10 minutes at room

temperature. The solution must be completely clear.

Working Solution (Perfusion Medium)
Target Concentration: 1 µM – 10 µM.

IC50 Context: CGP 35949 inhibits LTD4 effects with an IC50 of ~0.1 µM in metabolic assays.

[10] For brain slice electrophysiology, where tissue penetration is a factor, a concentration of

1 µM to 5 µM is standard to ensure receptor saturation.

Preparation Steps (Self-Validating):

Prepare 100 mL of oxygenated ACSF (bubbled with 95% O2 / 5% CO2).

Vortex the Stock: Ensure the DMSO stock is homogenous.

Rapid Injection: While stirring the ACSF rapidly, inject the required volume of stock (e.g., 10

µL of 10 mM stock into 100 mL ACSF for 1 µM).

Why? Slow addition causes DMSO droplets to aggregate, trapping the drug. Rapid

dispersion prevents local precipitation.

Validation: Hold the beaker up to the light. If you see "shimmering" or turbidity, the drug has

precipitated. Discard and repeat.

Part 3: Electrophysiological Protocol
Context: This protocol assumes you are investigating the modulation of neuronal excitability or

synaptic transmission by Cysteinyl Leukotrienes (CysLTs).

Experimental Design
Objective: Isolate the CysLT1-mediated component of a response.

Agonist: Leukotriene D4 (LTD4) (10–100 nM).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2564341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antagonist: CGP 35949 (1–5 µM).

Step-by-Step Workflow
Baseline Recording (5-10 mins):

Establish a stable whole-cell patch (Voltage Clamp or Current Clamp).

Record baseline parameters: Resting Membrane Potential (RMP), Input Resistance (Rin),

and evoked Post-Synaptic Currents (PSCs).

Quality Control: Series resistance (

) change must be <20%.

Agonist Challenge (Positive Control):

Perfuse LTD4 (50 nM).

Observe: LTD4 typically enhances excitability (depolarization) or modulates K+ currents.

Wait: CysLT effects are G-protein coupled (GPCR) and may take 2-5 minutes to peak.

Washout: Wash with ACSF until baseline recovers (>15 mins).

Antagonist Pre-Incubation (The Critical Step):

Perfuse CGP 35949 (5 µM) alone for 10 minutes.

Observation: Check for intrinsic effects.[2] CGP 35949 is generally silent, but high

concentrations (>10 µM) may have off-target effects.

Agonist + Antagonist Co-application:

Perfuse LTD4 (50 nM) + CGP 35949 (5 µM).

Hypothesis: The response observed in Step 2 should be abolished or significantly

attenuated.
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Washout:

Return to standard ACSF.

Data Analysis & Interpretation
Observation Interpretation

LTD4 causes depolarization Functional CysLT receptors present.

CGP 35949 blocks LTD4 effect
Response is mediated specifically by CysLT1

receptors.

CGP 35949 fails to block

Response may be mediated by CysLT2

receptors (CGP 35949 has low affinity for

CysLT2).

Part 4: Mechanistic Visualization
The following diagram illustrates the CysLT1 signaling pathway and the specific blockade point

of CGP 35949.
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Figure 1: Mechanism of Action. CGP 35949 competitively antagonizes the CysLT1 receptor,

preventing Gq-mediated calcium release and subsequent modulation of ion channel excitability.

Part 5: References
Häussinger, D., et al. (1989). "Mechanism of action of cysteinyl leukotrienes on glucose and

lactate balance and on flow in perfused rat liver." European Journal of Biochemistry.[10]
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Grounding: Establishes the IC50 (~0.1 µM) and metabolic antagonism profile of CGP
35949.[10]

BenchChem. "CGP 35949 Product Information & Solubility." BenchChem Chemical

Database.

Grounding: Verifies solubility (DMSO) and chemical structure (CAS 111130-13-3).

MedChemExpress. "LTD4 Antagonists and CGP-35949 Sodium." MCE Signaling Pathways.

Grounding: Confirms classification as a specific LTD4 antagonist.

Thomsen, C., et al. (1990). "CGP 35348: a centrally active blocker of GABAB receptors."

Trends in Pharmacological Sciences. (Included for Disambiguation).

Grounding: Cited to explicitly distinguish the common electrophysiology drug (CGP 35348)

from the subject of this note (CGP 35949).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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